![molecular formula C12H15N5OS2 B2802887 N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide CAS No. 494825-88-6](/img/structure/B2802887.png)
N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide
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Description
N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H15N5OS2 and its molecular weight is 309.41. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-Juvenile Hormone Activity : Compound 2, a derivative of N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide, exhibits significant in vivo anti-juvenile hormone (anti-JH) activity . This finding suggests potential applications in insect control and pest management.
- EZH2 Inhibition : Hexahydroisoquinolin derivatives, including compounds related to N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide, have been investigated as inhibitors of the histone lysine methyltransferase EZH2. EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis . These derivatives may hold promise for cancer therapy.
- Methylcoumarin Derivatives : N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is a methylcoumarin derivative. Methylcoumarins find use as organic synthesis reagents and exhibit diverse chemical properties .
- Insecticidal Properties : Compound 3, another derivative of this compound, has demonstrated insecticidal activity against Oncopeltus fasciatus Dallas . This suggests potential applications in pest control and agriculture.
- Structure–Activity Relationship Studies : Investigating the steric hindrance and structural modifications of N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide can provide insights into its biological activity and guide drug design.
Medicinal Chemistry and Drug Development
Epigenetics and Cancer Research
Organic Synthesis and Chemical Reagents
Biological Activity and Pharmacology
Pharmaceutical Chemistry
properties
IUPAC Name |
1-methyl-3-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-13-12(19)17-16-11-14-9(18)8-6-4-2-3-5-7(6)20-10(8)15-11/h2-5H2,1H3,(H2,13,17,19)(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGAYFSDTWYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide |
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